9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group and a piperazine ring that is further substituted with an ethylpyrimidine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the ethyl group via alkylation reactions. The piperazine ring can be introduced through nucleophilic substitution reactions, where the purine derivative reacts with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis and purification systems can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
- 5-{4-[(7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide
Uniqueness
9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a piperazine ring and an ethylpyrimidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22N8 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-ethyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C17H22N8/c1-3-13-9-18-17(19-10-13)25-7-5-24(6-8-25)16-14-15(20-11-21-16)23(4-2)12-22-14/h9-12H,3-8H2,1-2H3 |
InChI Key |
QSOHMRMKIORTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC |
Origin of Product |
United States |
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